molecular formula C13H13FN2O B2559085 8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 2310014-69-6

8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2559085
CAS No.: 2310014-69-6
M. Wt: 232.258
InChI Key: XQEWJCWNWNWVPD-UHFFFAOYSA-N
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Description

8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a fluoropyridine moiety attached to a bicyclic azabicyclo[321]octene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting with the preparation of the fluoropyridine moiety. One common method for synthesizing fluoropyridines involves the use of Selectfluor® as a fluorinating agent . The fluoropyridine is then coupled with the azabicyclo[3.2.1]octene structure through a series of reactions that may include cyclization and condensation steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent and scalable production .

Chemical Reactions Analysis

Types of Reactions

8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the fluoropyridine ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to the combination of the fluoropyridine and azabicyclo[3.2.1]octene structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(3-fluoropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-12-8-15-7-6-11(12)13(17)16-9-2-1-3-10(16)5-4-9/h1-2,6-10H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEWJCWNWNWVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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